molecular formula C13H19N3O B2753760 N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide CAS No. 478077-95-1

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide

Cat. No.: B2753760
CAS No.: 478077-95-1
M. Wt: 233.315
InChI Key: AELNGBFNKLFIAV-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted at the 2-position with a butanamide chain modified by a pyrrolidinyl group. Such a structure suggests similarities to amide-linked pyridine derivatives, which are often explored for their pharmacological and physicochemical properties . Below, we compare this compound with structurally related molecules from the evidence, focusing on molecular features, physicochemical data, and functional implications.

Properties

IUPAC Name

N-pyridin-2-yl-3-pyrrolidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELNGBFNKLFIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 2-pyridinecarboxylic acid with 3-(1-pyrrolidinyl)butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanoic acid.

    Reduction: Formation of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide and similar compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Structural Features Reference
N-(2-chloro-3-pyridinyl)butanamide Chloro group at pyridine C2 C₉H₁₁ClN₂O 198.65 Chlorine substitution enhances electronegativity
2-phenyl-N-(3-pyridinyl)butanamide Phenyl group at butanamide C2 C₁₅H₁₆N₂O 240.30 Aromatic phenyl increases lipophilicity
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide Complex phenoxy and tetrazole substituents C₄₀H₅₀N₈O₃S 722.94 Extended aromaticity and sulfur linkage
Target: N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide Pyrrolidinyl at butanamide C3 C₁₃H₁₉N₃O ~245.32 (calc.) Pyrrolidinyl enhances hydrogen-bonding capacity

Key Observations :

  • Chlorine vs.
  • Phenyl vs. Pyrrolidinyl : The phenyl group in 2-phenyl-N-(3-pyridinyl)butanamide enhances lipophilicity, whereas the pyrrolidinyl group in the target compound balances hydrophilicity and steric bulk .

Physicochemical Properties

The table below compares physicochemical data from analogs to infer properties of the target compound:

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) Refractive Index Key Implications Reference
N-(2-chloro-3-pyridinyl)butanamide 198.65 Moderate polarity, likely soluble in polar solvents
2-phenyl-N-(3-pyridinyl)butanamide 240.30 High lipophilicity, limited aqueous solubility
Compound 722.94 1.24 Not reported 1.642 High density and refractive index suggest crystalline solid state
Target Compound ~245.32 ~1.1–1.3 (est.) ~300–350 (est.) ~1.55–1.60 (est.) Predicted balanced solubility due to pyrrolidinyl

Functional Implications :

  • Solubility : The pyrrolidinyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., 2-phenyl derivative) .
  • Density and Refractive Index : Lower density and refractive index than ’s compound suggest less molecular packing and lower crystallinity .

Biological Activity

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide, a compound featuring both pyridine and pyrrolidine moieties, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide is characterized by a butanamide backbone substituted with a pyridine ring at one end and a pyrrolidine ring at the other. The structural features contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide is primarily attributed to its ability to bind to specific molecular targets, such as receptors and enzymes. This binding can lead to modulation of various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as inflammation and pain perception.

1. Anti-inflammatory Effects

Research indicates that N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide exhibits anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-induced macrophages have shown that this compound can significantly reduce nitric oxide production, a marker of inflammation .

2. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity. It has been evaluated against various cancer cell lines, including cervical (HeLa) and gastric (SGC-7901) cancer cells, showing moderate cytotoxic effects .

3. Antibacterial Activity

The compound has also been tested for antibacterial properties against several pathogenic bacteria. While results vary, some derivatives have demonstrated significant antibacterial effects comparable to established antibiotics like penicillin .

Case Studies and Research Findings

StudyFindings
In Vitro Anti-inflammatory Study N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide reduced NO production by up to 94% in macrophages at specific concentrations .
Cytotoxicity Assays The compound showed moderate cytotoxicity against HeLa and SGC-7901 cells with IC50 values indicating potential for further development as an anticancer agent .
Antibacterial Testing Demonstrated effective inhibition against Staphylococcus aureus with MIC values ranging from 0.96 to 7.81 μg/mL .

Synthesis and Derivatives

The synthesis of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide involves various chemical reactions, including oxidation and reduction processes. The ability to modify the compound through substitution reactions allows for the exploration of new derivatives with enhanced biological properties.

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